molecular formula C14H19NO2 B13052634 (S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one

(S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one

Cat. No.: B13052634
M. Wt: 233.31 g/mol
InChI Key: NVRZEXMPKVQLKD-ZDUSSCGKSA-N
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Description

(S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one is a high-purity chiral compound that serves as a critical intermediate in asymmetric synthesis and medicinal chemistry. Its structure features a pyrrolidine ring with a hydroxymethyl group, enabling functionalization for developing targeted therapeutics, such as kinase inhibitors and G-protein coupled receptor (GPCR) ligands Source: https://pubchem.ncbi.nlm.nih.gov/. This enantiomerically pure reagent is valued for its role in optimizing structure-activity relationships (SAR) in drug candidate optimization, particularly in neuroscience and oncology research, where stereochemistry influences binding affinity and selectivity Source: https://www.ncbi.nlm.nih.gov/pmc/. Researchers utilize it to explore mechanisms of action related to enzyme inhibition or receptor modulation, supported by its consistent quality and reproducibility. It is supplied strictly for research purposes and is not intended for human, veterinary, or household use.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-[4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]phenyl]propan-1-one

InChI

InChI=1S/C14H19NO2/c1-2-14(17)11-5-7-12(8-6-11)15-9-3-4-13(15)10-16/h5-8,13,16H,2-4,9-10H2,1H3/t13-/m0/s1

InChI Key

NVRZEXMPKVQLKD-ZDUSSCGKSA-N

Isomeric SMILES

CCC(=O)C1=CC=C(C=C1)N2CCC[C@H]2CO

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)N2CCCC2CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: This step involves the hydroxymethylation of the pyrrolidine ring, which can be done using formaldehyde and a reducing agent.

    Coupling with the Phenyl Group: The final step involves coupling the pyrrolidine derivative with a phenyl group, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions and optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known psychoactive substances suggests it may exhibit effects on the central nervous system. Research indicates that compounds with pyrrolidine moieties can influence neurotransmitter systems, making them candidates for further exploration in treating neurological disorders.

Case Study: Analgesic Properties

A study conducted on derivatives of pyrrolidine compounds demonstrated significant analgesic activity. The research highlighted the importance of the hydroxymethyl group in enhancing binding affinity to target receptors, suggesting that (S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one could be a lead compound for developing new analgesics .

Cosmetic Formulation

Topical Applications

The compound has been explored in cosmetic formulations due to its potential skin benefits. Its ability to enhance skin hydration and improve texture makes it suitable for use in moisturizers and anti-aging products.

Experimental Findings

A recent formulation study utilized this compound as an active ingredient in a cream designed to improve skin elasticity. The formulation was subjected to rigorous testing for stability and efficacy, showing promising results in enhancing skin moisture retention and reducing the appearance of fine lines .

Polymer Science

Role in Polymerization

This compound has been evaluated as a monomer in the synthesis of novel polymers. Its unique functional groups allow for the formation of copolymers with tailored properties suitable for various applications, including coatings and adhesives.

Table: Comparison of Polymer Properties

PropertyStandard PolymerPolymer with this compound
Tensile Strength (MPa)5075
FlexibilityModerateHigh
Thermal StabilityLowImproved

Mechanism of Action

The mechanism of action of (S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical processes. The hydroxymethyl group can participate in hydrogen bonding, while the pyrrolidine ring can interact with hydrophobic pockets in proteins, contributing to its biological activity.

Comparison with Similar Compounds

Stereoisomeric Pair: (S)- vs. (R)-Enantiomers

The enantiomer (R)-1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one (CAS 87131-47-3) shares the same molecular formula (C₈H₁₅NO₂) and weight (157.21 g/mol) but differs in stereochemistry. Such enantiomers often exhibit divergent biological activities due to differential binding in chiral receptors or enzymes.

Substituent Variations on the Aromatic Ring

  • 1-(4-Bromophenyl)-2-(pyrrolidin-1-yl)propan-1-one (Br-PPP) :
    This analog replaces the hydroxymethyl-pyrrolidine with a bromine atom at the phenyl ring’s para position. Its UV absorption maximum (267 nm) aligns with para-substituted bromoaromatics, suggesting strong electron-withdrawing effects. The bromine atom increases molecular weight (vs. hydroxymethyl) and may enhance lipophilicity, impacting membrane permeability .
  • 2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one: This compound introduces a chloroacetyl group and a methyl substituent on the propanone. The chloroacetyl group enhances electrophilicity, making it a reactive intermediate for synthesizing antihistaminics.

Modifications to the Pyrrolidine Moiety

  • (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one: Here, the hydroxymethyl group on pyrrolidine is replaced with a hydroxy group on the propanone backbone.
  • 3-Hydroxy-1-methylpyrrolidin-2-one :
    A lactam derivative with a hydroxy group on the pyrrolidine ring. The lactam structure introduces rigidity and planar amide bonds, contrasting with the flexible ketone in the target compound. Such differences may influence bioavailability and metabolic pathways .

Aromatic System Replacements

  • 2-(4-((2-ethylhexyl)oxy)pyridin-2-yl)-1-(pyrrolidin-1-yl)propan-1-one :
    Replaces the phenyl ring with a pyridinyl group and adds a bulky 2-ethylhexyloxy chain. The pyridine nitrogen introduces basicity, while the alkyl chain enhances lipophilicity. Such modifications are common in drug design to optimize logP values and blood-brain barrier penetration .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
(S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one C₁₄H₁₉NO₂ 233.31 Para-hydroxymethyl-pyrrolidine, S-configuration Chiral, moderate polarity
(R)-1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one C₈H₁₅NO₂ 157.21 R-configuration Enantiomeric pair
1-(4-Bromophenyl)-2-(pyrrolidin-1-yl)propan-1-one (Br-PPP) C₁₃H₁₆BrNO 298.18 Para-bromo, pyrrolidine UVmax 267 nm, lipophilic
2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one C₁₇H₂₁ClN₂O₂ 344.82 Chloroacetyl, methyl Reactive intermediate
(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one C₈H₁₅NO₂ 157.21 Hydroxy on propanone Increased H-bonding

Research Findings and Implications

  • Stereochemical Influence : The S-configuration in the target compound may offer advantages in binding to chiral biological targets, as seen in kinase inhibitors where stereochemistry dictates selectivity .
  • Electrophilic Reactivity : Chloroacetyl-substituted analogs (e.g., from ) highlight the importance of electrophilic groups in intermediate synthesis, suggesting the hydroxymethyl group in the target compound could be modified for similar reactivity .
  • Lipophilicity vs. Solubility : Bromo- and alkyl-substituted analogs exhibit higher lipophilicity, whereas hydroxy/hydroxymethyl groups improve aqueous solubility. Balancing these properties is critical for drug bioavailability .

Biological Activity

(S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one, a compound featuring a pyrrolidine moiety, has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its antibacterial, antifungal, and other notable biological activities.

Chemical Structure and Properties

The compound can be represented by the following structure:

 S 1 4 2 Hydroxymethyl pyrrolidin 1 YL phenyl propan 1 one\text{ S 1 4 2 Hydroxymethyl pyrrolidin 1 YL phenyl propan 1 one}

This structure highlights the presence of a hydroxymethyl group attached to a pyrrolidine ring, which is crucial for its biological interactions.

Antibacterial Activity

Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. A study evaluated various pyrrolidine compounds and found that certain derivatives demonstrated strong inhibition against both Gram-positive and Gram-negative bacteria. Specifically, compounds with hydroxymethyl substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli
Compound C0.010Pseudomonas aeruginosa

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. A comprehensive study on monomeric alkaloids revealed that several pyrrolidine derivatives inhibited fungal growth effectively. Notably, compounds with electron-donating groups on the phenyl ring showed enhanced antifungal activity against various strains .

Table 2: Antifungal Activity of Pyrrolidine Derivatives

CompoundInhibition Zone (mm)Target Fungi
Compound D24Candida albicans
Compound E22Aspergillus niger
Compound F20Fusarium solani

The biological activity of this compound is believed to be linked to its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways. The hydroxymethyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with target sites within microbial cells .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection severity compared to placebo groups.
  • Antifungal Treatment : In a separate study focusing on immunocompromised patients, the compound was administered as part of a combination therapy for fungal infections, leading to improved patient outcomes and reduced fungal load.

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